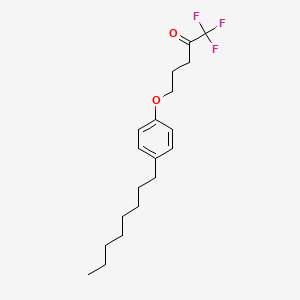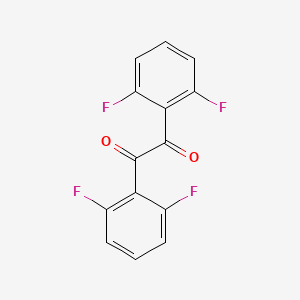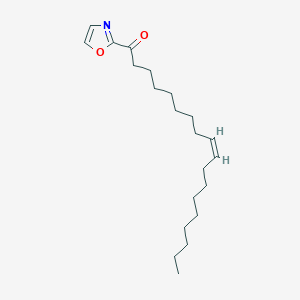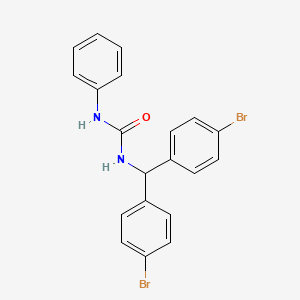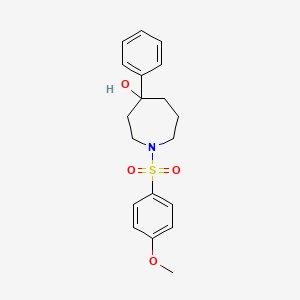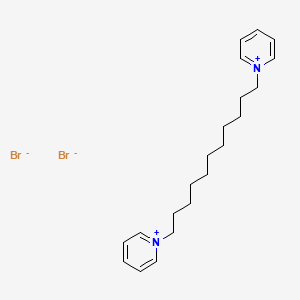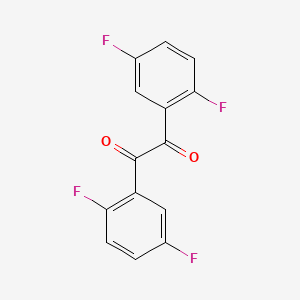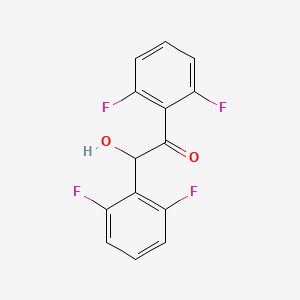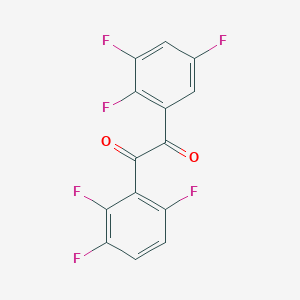
1,2-Bis(2,3,6-trifluorophenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione is an organic compound characterized by the presence of two trifluorophenyl groups attached to an ethane-1,2-dione backbone. This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with octanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The trifluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The trifluorophenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(2,4,6-trifluorophenyl)ethane-1,2-diamine: A related compound with diamine groups instead of dione, used in chiral synthesis and catalysis.
1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Another similar compound with trifluoromethyl groups, known for its unique chemical properties.
Uniqueness
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Eigenschaften
Molekularformel |
C14H4F6O2 |
|---|---|
Molekulargewicht |
318.17 g/mol |
IUPAC-Name |
1-(2,3,5-trifluorophenyl)-2-(2,3,6-trifluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H4F6O2/c15-5-3-6(11(19)9(18)4-5)13(21)14(22)10-7(16)1-2-8(17)12(10)20/h1-4H |
InChI-Schlüssel |
NHBDBTHCQQXYBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(=O)C(=O)C2=C(C(=CC(=C2)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



